molecular formula C12H18ClN B7945418 8-ethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

8-ethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B7945418
M. Wt: 211.73 g/mol
InChI Key: DEWWUKVPZHGZKE-UHFFFAOYSA-N
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Description

8-ethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a heterocyclic compound belonging to the benzazepine class. Benzazepines are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepinones, while reduction can produce tetrahydrobenzazepines.

Scientific Research Applications

8-ethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-ethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets. It may act on various receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
  • 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
  • 7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Uniqueness

8-ethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to its specific ethyl substitution, which can influence its biological activity and pharmacokinetic properties. This substitution may enhance its efficacy or reduce side effects compared to other benzazepine derivatives.

Properties

IUPAC Name

8-ethyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-10-5-6-11-4-3-7-13-9-12(11)8-10;/h5-6,8,13H,2-4,7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWWUKVPZHGZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CCCNC2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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